molecular formula C27H44O7 B1262232 26-Hydroxyecdysone CAS No. 52717-49-4

26-Hydroxyecdysone

Cat. No. B1262232
CAS RN: 52717-49-4
M. Wt: 480.6 g/mol
InChI Key: CHEZKCVMQIAGLX-PBUSDRRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-Hydroxyecdysone is a steroid.

Scientific Research Applications

Hormonal Role in Insect Development

26-Hydroxyecdysone plays a significant role in the molting process of insects, particularly in the embryonated eggs of the tobacco hornworm, Manduca sexta. It accounts for a major portion of ecdysones during specific stages of embryonic development, contrasting its minor role in post-embryonic stages (Kaplanis et al., 1976). Further research confirmed its presence as the predominant ecdysteroid in both older and younger groups of embryonated eggs of the tobacco hornworm (Kaplanis et al., 1980).

Role in Insect Physiology

The ingestion of 20-hydroxyecdysone by silkworm larvae (Bombyx mori) and the pink bollworm (Pectinophora gossypiella) showed a range of effects, including death without moulting, inhibition in growth, and effects on moulting. This highlights its potential impact on insect physiology (Kubo et al., 1983).

Biodegradable Drug Delivery Systems

20-Hydroxyecdysone has been studied for its potential in biodegradable drug delivery systems. Specifically, its incorporation into poly(L-lactic) and poly(DL-lactic) acid devices demonstrated prolonged release and stability during heat treatment. These findings suggest applications in sustained drug delivery, particularly for agricultural animals (Dittrich et al., 2000).

Metabolism and Distribution in Insects

The metabolism and distribution of ecdysone, including 26-Hydroxyecdysone, have been studied in the pupal-adult development of Manduca sexta. This research provides insights into the roles of different ecdysteroids during insect development and their localization in specific tissues like the gut (Warren & Gilbert, 1986).

Role in Osteogenic Differentiation

In human periodontal ligament stem cells, 20-Hydroxyecdysone was found to induce osteogenic differentiation, stimulating cell proliferation and enhancing bone formation. This highlights its potential in regenerative therapies (Jian et al., 2013).

properties

CAS RN

52717-49-4

Product Name

26-Hydroxyecdysone

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3R)-3,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(20(29)7-8-24(2,33)14-28)16-6-10-27(34)18-11-21(30)19-12-22(31)23(32)13-25(19,3)17(18)5-9-26(16,27)4/h11,15-17,19-20,22-23,28-29,31-34H,5-10,12-14H2,1-4H3/t15-,16+,17-,19-,20+,22+,23-,24?,25+,26+,27+/m0/s1

InChI Key

CHEZKCVMQIAGLX-PBUSDRRUSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(CO)O)O

SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O

Origin of Product

United States

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